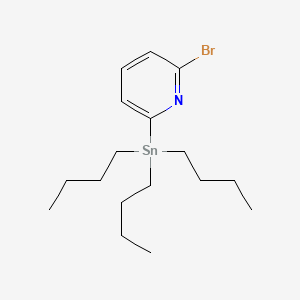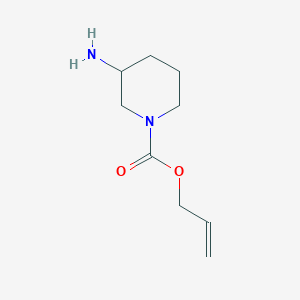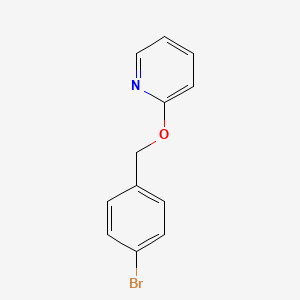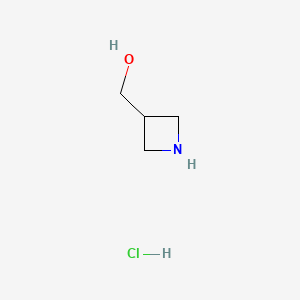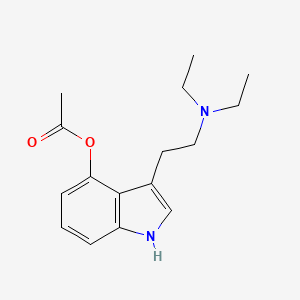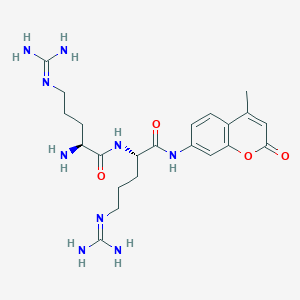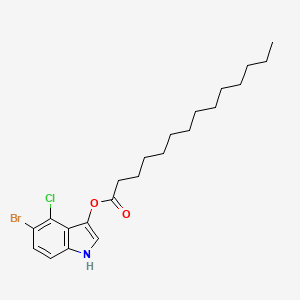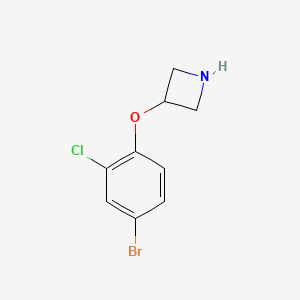
3-(4-Bromo-2-chlorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Bromo-2-chlorophenoxy)azetidine is a member of the azetidine family, which is characterized by a four-membered ring containing one nitrogen atom. The specific structure of this compound includes a phenoxy substituent with bromine and chlorine on the aromatic ring. While the provided papers do not directly discuss 3-(4-Bromo-2-chlorophenoxy)azetidine, they offer insights into the chemistry of related azetidine derivatives and their reactivity, which can be extrapolated to understand the properties and potential reactivity of the compound .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the use of halogenated precursors and nucleophilic or electrophilic reagents to construct the azetidine ring. For example, the synthesis of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines involves a reaction with DBU, leading to the formation of haloalkenes . Similarly, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of various functionalized azetidines . These methods could potentially be adapted for the synthesis of 3-(4-Bromo-2-chlorophenoxy)azetidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial in determining their reactivity and physical properties. The presence of halogen substituents on the azetidine ring or on the substituents attached to it can significantly influence the behavior of these compounds. For instance, the presence of chlorine and bromine on the azetidine ring has been shown to affect the outcome of reactions, as seen in the "halogen dance" phenomenon . The steric and electronic effects of the substituents can also dictate the stability and reactivity of the azetidine ring.
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions, often facilitated by their halogen substituents. The reactivity can include nucleophilic substitutions, eliminations, and rearrangements. For example, the reaction of N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines with DBU leads to the formation of haloalkenes through a halogen exchange process . Additionally, 3-bromo-3-ethylazetidines can be transformed into various functionalized azetidines, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The electronic effects of the substituents can affect the acidity or basicity of the azetidine nitrogen, which in turn influences the solubility and reactivity. The antioxidant activity of 4-oxo-azetidine derivatives has been evaluated, indicating that the presence of chlorine on the phenyl ring enhances this property . These insights can be used to infer the properties of 3-(4-Bromo-2-chlorophenoxy)azetidine, although specific studies on this compound would be required for accurate determination.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Piperidines
Research by Mollet et al. (2011) introduced a method for the stereoselective synthesis of cis-3,4-disubstituted piperidines via ring transformation of 2-(2-mesyloxyethyl)azetidines. This process provides an alternative preparation method for 3,4-disubstituted piperidines, valuable templates in medicinal chemistry. The method involves the reactivity of azetidines with different nucleophiles, resulting in various 4-substituted piperidines through a detailed computational analysis-supported mechanism (Mollet et al., 2011).
Domino Ring Opening and Cyclization
Rao et al. (2012) explored a domino aziridine ring opening with o-bromophenols and o-chlorophenols followed by a palladium-catalyzed coupling-cyclization. This method efficiently synthesizes trans-3,4-dihydro-2H-1,4-benzoxazine moieties, highlighting the versatility of azetidine derivatives in synthesizing complex heterocycles with good to excellent yields (Rao et al., 2012).
Synthesis of Functionalized Azetidines
Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for preparing a wide range of functionalized azetidines. This work not only provided a straightforward preparation method for 3-substituted-3-ethylazetidines but also showed the potential of 3-bromo-3-ethylazetidines as precursors for novel spirocyclic azetidine building blocks and further functionalized azetidines, showcasing the broad applicability of azetidine derivatives in organic synthesis (Stankovic et al., 2013).
Zukünftige Richtungen
Azetidines, including 3-(4-Bromo-2-chlorophenoxy)azetidine, have potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . Future directions may include further exploration of these properties and applications .
Eigenschaften
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIHOZSVLJOJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenoxy)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

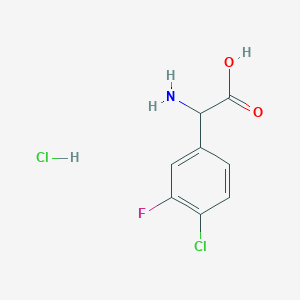
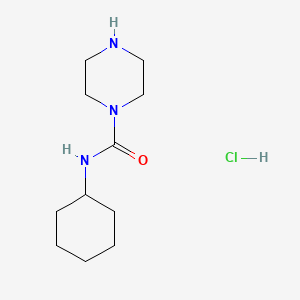
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
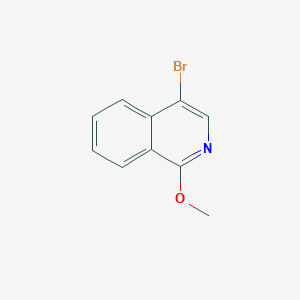

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)
